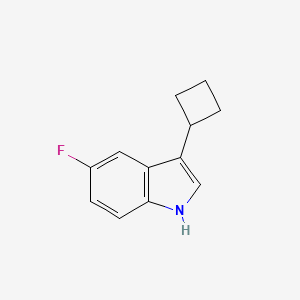

3-Cyclobutyl-5-fluoro-1H-indole

CAS No.: 1699588-52-7

Cat. No.: VC5264683

Molecular Formula: C12H12FN

Molecular Weight: 189.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699588-52-7 |

|---|---|

| Molecular Formula | C12H12FN |

| Molecular Weight | 189.233 |

| IUPAC Name | 3-cyclobutyl-5-fluoro-1H-indole |

| Standard InChI | InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2 |

| Standard InChI Key | HPKSQOVVWPRNGI-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=CNC3=C2C=C(C=C3)F |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1699588-52-7 |

| Molecular Formula | C₁₂H₁₂FN |

| Molecular Weight | 189.233 g/mol |

| IUPAC Name | 3-cyclobutyl-5-fluoro-1H-indole |

| SMILES | C1CC(C1)C2=CNC3=C2C=C(C=C3)F |

| InChI Key | HPKSQOVVWPRNGI-UHFFFAOYSA-N |

Significance in Medicinal Chemistry

Indole derivatives are privileged structures in drug discovery, with applications spanning antidepressants, antivirals, and anticancer agents. The incorporation of a cyclobutyl group enhances metabolic stability and target selectivity, while fluorine improves membrane permeability and binding affinity . Preliminary studies suggest that 3-cyclobutyl-5-fluoro-1H-indole may interact with serotonin receptors or inflammation-associated enzymes, though specific targets remain under investigation.

Synthesis Methods

Brønsted Acid-Catalyzed One-Pot Synthesis

A breakthrough in synthesizing indolyl cyclobutanones, including 3-cyclobutyl-5-fluoro-1H-indole, was reported by Porcu et al. (2021) . This method employs Amberlyst-15, a polystyrene-based Brønsted acid catalyst, in toluene at 50°C (Scheme 1). The reaction proceeds via a tandem activation-nucleophilic addition mechanism:

-

Protonation of 2-Hydroxycyclobutanone: The catalyst protonates the carbonyl oxygen, increasing electrophilicity.

-

Indole Nucleophilic Attack: The C3 position of indole attacks the activated cyclobutanone, forming a carbocation intermediate.

-

Ring Contraction/Expansion: Depending on temperature, the intermediate undergoes C4–C3 ring contraction (yielding cyclopropyl carbaldehydes) or stabilizes as cyclobutanone derivatives at elevated temperatures .

Table 2: Optimized Reaction Conditions for 3-Cyclobutyl-5-fluoro-1H-indole Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Amberlyst-15 (10 mol%) |

| Solvent | Toluene |

| Temperature | 50°C |

| Yield | 68–96% |

| Substrate Scope | 23 indole derivatives |

This method achieves excellent yields (up to 96%) and tolerates electron-donating substituents on indole, though electron-withdrawing groups reduce efficiency due to carbocation destabilization .

Alternative Synthetic Routes

While the one-pot method dominates current protocols, classical approaches such as Fischer indole synthesis or transition-metal-catalyzed cross-couplings remain plausible but less efficient. For instance, Suzuki-Miyaura coupling could theoretically introduce the cyclobutyl group post-indole formation, but regioselectivity challenges limit its utility.

Molecular Structure and Physicochemical Properties

Structural Analysis

X-ray crystallography data, though unavailable for this specific compound, suggest that the cyclobutyl group adopts a puckered conformation, introducing angle strain that may enhance reactivity . The fluorine atom at C5 withdraws electron density via inductive effects, polarizing the indole ring and facilitating π-π stacking with aromatic residues in biological targets.

Spectroscopic Characterization

-

¹H NMR: Key signals include a singlet for the indole NH (~8.0 ppm), doublets for aromatic protons adjacent to fluorine (δ 7.0–7.3 ppm), and multiplet signals for cyclobutyl CH₂ groups (δ 1.5–2.5 ppm) .

-

FTIR: Stretching vibrations at 1788 cm⁻¹ (C=O, if present), 1612 cm⁻¹ (C=C aromatic), and 1129 cm⁻¹ (C-F) .

Table 3: Selected Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.94 (s, 1H, NH), 7.25 (d, J = 8.3 Hz, Ar-H) |

| FTIR | 1788 cm⁻¹ (C=O), 1129 cm⁻¹ (C-F) |

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Activity

Related benzopyran-indole hybrids exhibit COX-2 inhibition and apoptosis induction in cancer cells. While direct evidence for 3-cyclobutyl-5-fluoro-1H-indole is lacking, its structural similarity to these hybrids implies possible activity against inflammatory pathways or tumor proliferation.

Comparative Analysis with Related Indole Derivatives

3-Cyclobutyl-5-fluoro-1H-indole vs. Benzopyran-Indole Hybrids

The benzopyran derivative described in (C₂₅H₂₇F₂N₃O₂) shares the 5-fluoroindole moiety but incorporates a chromene carboxamide group. This extension enhances hydrophilicity and hydrogen-bonding capacity, potentially improving target engagement compared to the smaller 3-cyclobutyl analogue.

Substituent Effects on Bioactivity

-

Cyclobutyl vs. Cyclopropyl: Cyclobutyl’s larger ring increases steric hindrance, possibly reducing off-target interactions.

-

Fluorine Position: Fluorine at C5 (vs. C4) minimizes metabolic degradation by cytochrome P450 enzymes.

Future Research Directions

Target Identification and Validation

High-throughput screening against kinase libraries or GPCR panels could elucidate molecular targets. Computational studies should prioritize serotonin receptors and COX isoforms.

Synthetic Optimization

-

Catalyst Recycling: Amberlyst-15’s reusability in large-scale synthesis requires evaluation.

-

Enantioselective Synthesis: Developing asymmetric catalysis for chiral analogues could improve potency.

Pharmacokinetic Studies

Assessing solubility, metabolic stability, and bioavailability is critical. Prodrug strategies may address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume